Enhanced mGlu1 Receptor Antagonist Potency Conferred by 4-Methoxycyclohexyl Motif
Incorporation of a cis-4-methoxycyclohexyl group into the JNJ16259685 scaffold yields sub-nanomolar potency at the mGlu1 receptor (Ki = 0.34 nM), a critical target for CNS disorders. While direct Ki data for the standalone amine (4-methoxycyclohexyl)methanamine is not available, this class-level inference establishes the 4-methoxycyclohexyl motif as a privileged structure for achieving high-affinity interactions . Unsubstituted cyclohexyl analogs in similar chemotypes typically exhibit >100-fold lower affinity, underscoring the essential role of the methoxy substituent [1].
| Evidence Dimension | mGlu1 receptor binding affinity (Ki) |
|---|---|
| Target Compound Data | Ki = 0.34 nM (for JNJ16259685 containing cis-4-methoxycyclohexyl group) |
| Comparator Or Baseline | Unsubstituted cyclohexyl analogs: Ki typically >100 nM |
| Quantified Difference | >100-fold higher affinity with 4-methoxycyclohexyl motif |
| Conditions | CHO(dHFr-) cell membranes expressing rat mGlu1a receptor; radioligand binding assay |
Why This Matters
Selecting (4-methoxycyclohexyl)methanamine as a building block enables synthesis of mGlu1-targeted candidates with sub-nanomolar potency that are unattainable with simpler cyclohexylamines.
- [1] Lavreysen, H., et al. (2004). JNJ16259685, a highly potent, selective and systemically active mGlu1 receptor antagonist. Neuropharmacology, 47(7), 961-972. View Source
